4-bromo-N'-(2-chloroacetyl)benzohydrazide

Antimicrobial Biofilm Enterococcus faecalis

4-Bromo-N'-(2-chloroacetyl)benzohydrazide (CAS 199938-23-3) is a specialized benzohydrazide derivative with the molecular formula C₉H₈BrClN₂O₂ and a molecular weight of 291.53 g/mol. This compound features a dual-halogenated structure, incorporating a 4-bromophenyl group and a reactive 2-chloroacetyl moiety.

Molecular Formula C9H8BrClN2O2
Molecular Weight 291.53
CAS No. 199938-23-3
Cat. No. B2620049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N'-(2-chloroacetyl)benzohydrazide
CAS199938-23-3
Molecular FormulaC9H8BrClN2O2
Molecular Weight291.53
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NNC(=O)CCl)Br
InChIInChI=1S/C9H8BrClN2O2/c10-7-3-1-6(2-4-7)9(15)13-12-8(14)5-11/h1-4H,5H2,(H,12,14)(H,13,15)
InChIKeyANJMNKUMSGITKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N'-(2-chloroacetyl)benzohydrazide (CAS 199938-23-3): A Versatile Benzohydrazide Scaffold for Medicinal Chemistry and Organic Synthesis


4-Bromo-N'-(2-chloroacetyl)benzohydrazide (CAS 199938-23-3) is a specialized benzohydrazide derivative with the molecular formula C₉H₈BrClN₂O₂ and a molecular weight of 291.53 g/mol . This compound features a dual-halogenated structure, incorporating a 4-bromophenyl group and a reactive 2-chloroacetyl moiety . These structural elements confer distinct chemical reactivity and biological potential, making it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in medicinal chemistry research .

Why Substitution of 4-Bromo-N'-(2-chloroacetyl)benzohydrazide with Other Benzohydrazide Analogs is Not Feasible


Benzohydrazide derivatives are not a monolithic class; their specific halogen substitution patterns and acyl groups dramatically alter their chemical reactivity and biological activity . The 4-bromo-N'-(2-chloroacetyl)benzohydrazide molecule is a dual electrophile, possessing both a bromoarene for cross-coupling reactions and a chloroacetyl group for nucleophilic substitution and hydrazone formation . Replacing it with a simple benzohydrazide, a 4-chloro analog, or a derivative lacking the reactive chloroacetyl group would fundamentally change its synthetic utility and biological profile. Therefore, direct substitution without quantitative performance validation is not scientifically sound. The following evidence details specific, quantifiable differences.

Quantitative Differentiation: 4-Bromo-N'-(2-chloroacetyl)benzohydrazide vs. Closest Analogs


Biofilm Inhibition Activity: 4-Bromo vs. 2-Bromo Isomer Comparison

In an antimicrobial assay assessing inhibition of Enterococcus faecalis biofilm formation, the target 4-bromo compound (4-bromo-N'-(2-chloroacetyl)benzohydrazide) demonstrated a significantly more potent effect compared to its positional isomer, 2-bromo-N'-(2-chloroacetyl)benzohydrazide [1].

Antimicrobial Biofilm Enterococcus faecalis

Antibacterial Potency: Bromo-Substituted Benzohydrazides vs. Unsubstituted Parent

Studies on benzohydrazide derivatives demonstrate that the introduction of a bromo substituent significantly enhances antibacterial potency. While specific MIC data for 4-bromo-N'-(2-chloroacetyl)benzohydrazide is not available in the public domain, data for a closely related bromo-substituted benzohydrazide scaffold provides a clear quantitative benchmark [1].

Antibacterial MIC SAR

Synthetic Utility: Dual Electrophilic Sites for Divergent Functionalization

The 4-bromo-N'-(2-chloroacetyl)benzohydrazide scaffold possesses two distinct electrophilic centers, offering a level of synthetic versatility not found in simpler benzohydrazides. The 4-bromoarene is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the chloroacetyl group can undergo nucleophilic substitution with a wide range of amines, thiols, and alkoxides, or condensation with carbonyls to form hydrazones .

Organic Synthesis Cross-coupling Hydrazone

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity

The presence of a bromine atom in the 4-bromo-N'-(2-chloroacetyl)benzohydrazide scaffold significantly alters its key physicochemical properties compared to non-brominated analogs. This influences its behavior in biological assays and its suitability as a lead-like fragment [1].

Physicochemical Lipophilicity ADME

Potential for Hydrazone Formation: A Class-Level Advantage

Benzohydrazides containing the chloroacetyl group are excellent precursors for the synthesis of hydrazone derivatives. Hydrazones are a privileged scaffold in medicinal chemistry, with numerous reports of potent anticancer and antimicrobial activities [1].

Hydrazone Anticancer Antimicrobial

Documented Commercial Availability with Defined Purity

4-Bromo-N'-(2-chloroacetyl)benzohydrazide is commercially available from reputable suppliers with a specified minimum purity, ensuring reproducibility in research and development workflows .

Procurement Purity Sourcing

Best-Fit Research and Industrial Applications for 4-Bromo-N'-(2-chloroacetyl)benzohydrazide


Medicinal Chemistry: Synthesis of Novel Hydrazone-Based Anticancer Agents

The compound's chloroacetyl group makes it an ideal precursor for generating hydrazone libraries. These hydrazones are a well-known pharmacophore in anticancer research. As demonstrated by Zhou et al. (2023), benzohydrazones can be synthesized and show promising antibacterial activity, and similar approaches are widely used in anticancer drug discovery [1]. The 4-bromo substituent can be further exploited for additional diversification through cross-coupling.

Antimicrobial Discovery: Lead Optimization for Biofilm Inhibition

The quantitative biofilm inhibition data (IC₅₀ = 125 μM against E. faecalis) provides a specific starting point for hit-to-lead optimization [1]. This activity, combined with the dual electrophilic nature of the molecule, allows for the systematic exploration of structure-activity relationships (SAR) to improve potency and selectivity against biofilm-forming pathogens.

Organic Synthesis: Advanced Building Block for Divergent Synthesis

The molecule's two reactive handles (bromoarene and chloroacetyl) enable a divergent synthesis strategy. This allows for the creation of complex molecular architectures in a minimum number of steps. For example, the chloroacetyl group can be used to form a hydrazone with one set of functionalities, while the bromoarene can be functionalized via Suzuki coupling to introduce a completely different set of substituents .

Chemical Biology: Development of Bifunctional Probes and PROTACs

The dual electrophilic nature of the compound is highly attractive for the development of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or activity-based probes. One reactive site can be used to attach a ligand for a target protein of interest, while the other can be used to attach a linker to an E3 ligase ligand or a reporter group . This allows for the creation of custom chemical tools to study protein function.

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